molecular formula C17H14N6OS2 B2827726 5-methyl-N-(3-(2-methylthiazol-4-yl)phenyl)-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1251559-58-6

5-methyl-N-(3-(2-methylthiazol-4-yl)phenyl)-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2827726
CAS No.: 1251559-58-6
M. Wt: 382.46
InChI Key: VZYOBIPAYQSHEC-UHFFFAOYSA-N
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Description

5-methyl-N-(3-(2-methylthiazol-4-yl)phenyl)-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C17H14N6OS2 and its molecular weight is 382.46. The purity is usually 95%.
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Scientific Research Applications

Anticancer Potential

A study by Gomha et al. (2017) synthesized a series of novel pharmacophores containing thiazole moiety, exhibiting potent anticancer activities. The compounds were evaluated in vitro against Hepatocellular carcinoma cell lines, with some showing significant efficacy (IC50 values as low as 1.61 µg/mL). This research highlights the potential of thiazole derivatives, similar in structure to the compound , in developing anticancer therapeutics (Gomha, Abdelaziz, Kheder, Abdel‐aziz, Alterary, & Mabkhot, 2017).

Antimycobacterial Activity

Another study by Shinde et al. (2019) focused on synthesizing 5-(1-benzyl-1H-1,2,3-triazol-4-yl)-4-methyl-2-arylthiazole derivatives, which were screened for their antitubercular activity against Mycobacterium tuberculosis. The results showed good activity, with some compounds exhibiting IC50 values ranging from 0.58 to 8.23 µg/mL, indicating the potential use of thiazole derivatives in treating tuberculosis (Shinde, Mahulikar, Mhaske, Chakraborty, Choudhari, Phalle, Choudhari, & Sarkar, 2019).

Heterocyclic Compound Synthesis

Research by Kumar et al. (2012) and Kumar et al. (2013) on the synthesis of oxazoles and thiazoles through copper-catalyzed and Lawesson's reagent-mediated reactions, respectively, showcases the versatility of thiazole compounds in synthesizing a wide array of heterocyclic compounds with potential pharmaceutical applications (Kumar, Saraiah, Misra, & Ila, 2012); (Kumar, Parameshwarappa, & Ila, 2013).

Photophysical Properties

Murai et al. (2017) investigated the photophysical properties of 5-N-Arylamino-4-methylthiazoles, revealing their potential in applications requiring fluorescent emissions, from blue to orange, depending on solvent polarity and substituent effects. This research indicates the possible use of thiazole derivatives in material science, particularly in developing fluorescent materials (Murai, Yamaguchi, Hayano, Maruyama, Kawai, Kawakami, & Yashita, 2017).

Properties

IUPAC Name

5-methyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-1-(1,3-thiazol-2-yl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N6OS2/c1-10-15(21-22-23(10)17-18-6-7-25-17)16(24)20-13-5-3-4-12(8-13)14-9-26-11(2)19-14/h3-9H,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZYOBIPAYQSHEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=NC=CS2)C(=O)NC3=CC=CC(=C3)C4=CSC(=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.